(2S,3S)-(-)-Glucodistylin

Description

from root-sprouts of Agrimonia pilosa Ledeb; structure given in first source

Structure

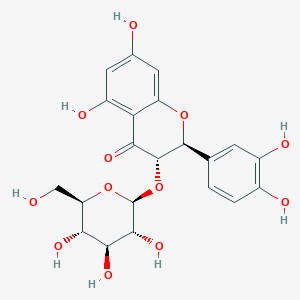

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQOMEDMFUMIMO-FHVPTPGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156095 | |

| Record name | Taxifolin-3-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129212-92-6 | |

| Record name | Taxifolin-3-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin-3-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-(-)-Glucodistylin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin, a naturally occurring flavanonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of diabetic complications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its role as an inhibitor of aldose reductase. Detailed experimental protocols and visual representations of its mechanism of action are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound is classified as a flavonoid, a diverse group of plant secondary metabolites. Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with a glucose moiety attached.

Chemical Identifiers:

-

IUPAC Name: (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chroman-4-one

-

CAS Number: 129212-92-6[1]

-

Molecular Formula: C21H22O12[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Physical Description | Powder | [3] |

| Melting Point | 169 - 171 °C | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Purity | ≥98% (Commercially available) | [3] |

Natural Sources:

This compound has been isolated from various plant sources, including:

Biological Activity: Inhibition of Aldose Reductase

The most well-documented biological activity of this compound is its potent and specific inhibition of the enzyme aldose reductase.[4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.

The Polyol Pathway and Diabetic Complications

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux of glucose through the polyol pathway. The accumulation of sorbitol, an osmotically active sugar alcohol, in insulin-insensitive tissues (e.g., nerves, retina, lens, and kidney) is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, retinopathy, cataracts, and nephropathy.

The enzymatic conversion of glucose to sorbitol by aldose reductase consumes NADPH, a crucial cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione (GSH). The depletion of NADPH and GSH compromises the cell's antioxidant defense system, leading to increased oxidative stress.

Mechanism of Inhibition

This compound has been shown to exhibit an uncompetitive inhibitory activity against human recombinant aldose reductase.[4] This mode of inhibition implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human recombinant aldose reductase (HRAR) and its effect on sorbitol accumulation are summarized below.

| Parameter | Value | Source |

| IC50 (HRAR) | 7.2 µM | [4] |

| Sorbitol Accumulation Inhibition | 48.84% at 50 µM | [4] |

Experimental Protocols

Isolation of this compound from Quercus acutissima Bark

A general workflow for the isolation and purification of this compound from the bark of Quercus acutissima is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Human Recombinant Aldose Reductase (HRAR) Inhibition Assay

The following protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HRAR.

Materials:

-

Human recombinant aldose reductase (HRAR)

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

DL-Glyceraldehyde (substrate)

-

Sodium phosphate buffer (pH 6.2)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing sodium phosphate buffer, NADPH, and the HRAR enzyme solution.

-

Add various concentrations of this compound (or other test compounds) to the wells. A control group without any inhibitor should be included.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Sorbitol Accumulation Assay in Rat Lens

This ex vivo assay measures the ability of a compound to inhibit the accumulation of sorbitol in intact rat lenses cultured in a high-glucose medium.

Materials:

-

Freshly isolated rat lenses

-

Culture medium (e.g., M199)

-

High concentration of glucose (e.g., 50 mM)

-

Test compound (this compound)

-

Sorbitol dehydrogenase

-

NAD+

-

Spectrophotometer or fluorometer

Procedure:

-

Isolate lenses from rats and place them in a culture medium.

-

Incubate the lenses in a medium containing a high concentration of glucose, with and without various concentrations of this compound.

-

After the incubation period, homogenize the lenses.

-

Boil the homogenate to stop enzymatic reactions and precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the sorbitol content in the supernatant. This is often done by an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured spectrophotometrically or fluorometrically.

-

Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound compared to the control (high glucose without inhibitor).

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of therapeutic agents targeting diabetic complications. Its well-defined chemical structure, coupled with its potent and specific inhibitory activity against aldose reductase, makes it an attractive candidate for further investigation. Future research should focus on in vivo efficacy studies to validate its therapeutic potential in animal models of diabetes. Additionally, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective inhibitors. The detailed protocols and information provided in this guide are intended to facilitate these research endeavors and accelerate the translation of this promising natural product into a clinically effective treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

Unveiling the Natural Origins of (2S,3S)-(-)-Glucodistylin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological significance of (2S,3S)-(-)-Glucodistylin, a flavanol glycoside of interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

This compound is a naturally occurring flavanol glycoside that has garnered attention for its potential therapeutic properties. As a specific stereoisomer, its biological activity is of considerable interest, particularly in the context of metabolic disorders. This guide synthesizes the current scientific knowledge regarding its natural provenance, methods for its extraction and analysis, and its known biological targets.

Primary Natural Source: Quercus acutissima

The principal documented natural source of this compound is the bark of the sawtooth oak, Quercus acutissima.[1][2] This deciduous tree is native to East Asia and is utilized in traditional medicine. Scientific studies have successfully isolated and identified this compound from aqueous acetone (B3395972) extracts of the bark of this species.[1]

While Quercus acutissima is the only confirmed source of this compound to date, other species within the Quercus genus are rich in a variety of polyphenolic compounds, including other flavonoids and tannins.[3][4][5] The phytochemical profile of Quercus acutissima bark includes a diverse array of bioactive molecules, as detailed in the table below.

Quantitative Data on Phytochemicals from Quercus acutissima Bark

| Compound Category | Compound Name | Plant Part | Extraction Solvent | Concentration/Yield | Reference |

| Flavanol Glycoside | This compound | Bark | Aqueous Acetone | Not specified in literature | [1] |

| Gallotannin | Tetragalloyl glucose | Bark | Not specified | Inhibited 5α-reductase | [6] |

| Gallotannin | Pentagalloyl glucose | Bark | Not specified | Strong 5α-reductase inhibitor | [6] |

| Ellagitannin | Eugeniin | Bark | Not specified | Inhibited 5α-reductase | [6] |

| Ellagitannin | Casuarinin | Bark | Not specified | Inhibited 5α-reductase | [6] |

| Ellagitannin | Castalagin | Bark | Not specified | Inhibited 5α-reductase | [6] |

| Flavonoid | (-)-Epicatechin gallate | Bark | Not specified | Inhibited 5α-reductase | [6] |

| Flavonoid | (-)-Epigallocatechin gallate | Bark | Not specified | Inhibited 5α-reductase | [6] |

| Phenolic Acid | Gallic Acid | Leaves, Bark | Various | Present | [3] |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from Quercus acutissima bark, based on established techniques for flavonoid glycosides.

Extraction of this compound

The initial step involves the extraction of the compound from the plant matrix. An aqueous acetone solution is the documented solvent for this process.[1]

Protocol: Aqueous Acetone Extraction

-

Sample Preparation: Collect fresh bark from Quercus acutissima. Clean the bark to remove any debris and dry it in a shaded, well-ventilated area until brittle. Grind the dried bark into a coarse powder.

-

Extraction:

-

Macerate the powdered bark (100 g) with 70% aqueous acetone (1 L) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous extract.

-

Lyophilization: Freeze-dry the aqueous extract to obtain a powdered crude extract.

Workflow for Extraction of this compound

Caption: Workflow for the extraction of this compound from Quercus acutissima bark.

Isolation and Purification

Following extraction, the crude extract is subjected to chromatographic techniques to isolate this compound.

Protocol: Chromatographic Isolation

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a silica (B1680970) gel column.

-

Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate, followed by ethyl acetate-methanol, to separate fractions based on polarity.

-

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp and/or staining reagents.

-

Preparative HPLC: Pool the fractions containing the compound of interest and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 column is typically used with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile.

Quantitative Analysis by HPLC

The concentration of this compound in the extract can be determined using a validated HPLC method.[7][8]

Protocol: HPLC Quantification

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of standard solutions by serial dilution to generate a calibration curve.

-

Sample Preparation: Accurately weigh the crude extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the pure compound (typically around 280 nm for flavanols).

-

Injection Volume: 20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathway

This compound exhibits significant biological activity as an inhibitor of the enzyme aldose reductase.[1] Specifically, it has been shown to be an uncompetitive inhibitor of human recombinant aldose reductase with an IC50 value of 7.2 μM.[1]

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate the downstream detrimental effects.

The Polyol Pathway and Inhibition by this compound

Caption: The polyol pathway and the inhibitory action of this compound on aldose reductase.

Conclusion

This compound, isolated from the bark of Quercus acutissima, presents a promising lead compound for the development of aldose reductase inhibitors. This technical guide provides a foundational understanding of its natural source, methodologies for its isolation and quantification, and its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, establish a comprehensive quantitative profile in its natural source, and explore other potential botanical origins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Profile, Antioxidant and Antimicrobial Activity of Two Species of Oak: Quercus sartorii and Quercus rysophylla | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Potential Use of Quercus dalechampii Ten. and Q. frainetto Ten. Barks Extracts as Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Rat 5α-Reductase Activity and Testosterone-Induced Sebum Synthesis in Hamster Sebocytes by an Extract of Quercus acutissima Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Blueprint of a Natural Protector: A Technical Guide to the Putative Biosynthesis of (2S,3S)-(-)-Glucodistylin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-(-)-Glucodistylin, a dihydroflavonol glycoside, is a natural product with potential pharmacological applications. Despite its interesting structure and biological relevance, the precise biosynthetic pathway of this compound has not been fully elucidated in scientific literature. This technical guide synthesizes current knowledge of flavonoid biosynthesis to propose a putative pathway for its formation. By dissecting the molecular architecture of this compound, we can infer a series of enzymatic transformations from common metabolic precursors. This document outlines this hypothesized pathway, identifies the key enzyme classes likely involved, and provides generalized experimental protocols for its investigation. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound, which could pave the way for its biotechnological production and the development of novel therapeutics.

Introduction

This compound is a flavonoid, a large class of plant secondary metabolites known for their diverse biological activities. Specifically, it is a dihydroflavonol O-glycoside. The core structure, known as the aglycone, is distylin, which is glycosylated with a glucose moiety. Flavonoids are synthesized via the phenylpropanoid pathway, a well-established metabolic route in plants that converts the amino acid L-phenylalanine into a variety of phenolic compounds.

While the general steps of flavonoid biosynthesis are known, the specific enzymes and regulatory mechanisms for the production of individual compounds like this compound are often species-specific and require dedicated research for their elucidation. This guide aims to provide a robust hypothesis for this pathway to stimulate and direct future research efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Aglycone ((2R,3R)-Taxifolin): This involves the core flavonoid biosynthetic pathway, starting from the general phenylpropanoid pathway. Note that the stereochemistry of the precursor taxifolin (B1681242) is (2R, 3R), which is the common enantiomer in plants.

-

Glycosylation: The attachment of a glucose molecule to the taxifolin backbone to yield this compound. The change in the indicated stereochemistry from the precursor to the final product is noteworthy and may suggest a specific enzymatic mechanism or that the naming conventions differ based on the glycosylation. However, based on the IUPAC name of Glucodistylin, the core dihydroflavonol is taxifolin.

The proposed pathway is initiated from the primary metabolite L-phenylalanine.

Phenylpropanoid Pathway and Chalcone (B49325) Formation

The pathway begins with the deamination of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. This is subsequently activated to its CoA-thioester, p-coumaroyl-CoA, a key precursor for flavonoid synthesis.

A pivotal step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin (B18129) chalcone.

Formation of the Dihydroflavonol Core

Naringenin chalcone undergoes stereospecific cyclization, catalyzed by Chalcone Isomerase (CHI) , to produce (2S)-naringenin. This flavanone (B1672756) is a central intermediate in flavonoid biosynthesis.

(2S)-Naringenin is then hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to yield (2R,3R)-dihydrokaempferol. Subsequently, Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring to form the immediate aglycone precursor, (2R,3R)-taxifolin (also known as dihydroquercetin).

Glycosylation of Taxifolin

The final step is the transfer of a glucose moiety from a UDP-glucose donor to the 3-hydroxyl group of taxifolin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . The stereospecificity of this enzyme would be responsible for the formation of the this compound isomer.

Visualizing the Putative Pathway

The following diagrams illustrate the proposed biosynthetic route from L-phenylalanine to this compound.

Caption: Initial steps of the proposed biosynthetic pathway, from L-phenylalanine to (2S)-Naringenin.

Caption: Final steps in the proposed biosynthesis of this compound from (2S)-Naringenin.

Quantitative Data

As the biosynthetic pathway for this compound is not yet experimentally determined, no specific quantitative data for enzyme kinetics, reaction yields, or metabolite concentrations are available in the literature. The following table is a template for how such data could be presented once it becomes available through experimental research.

| Enzyme | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| PAL | L-Phenylalanine | Cinnamic acid | Data NA | Data NA | Data NA | Data NA | Data NA |

| C4H | Cinnamic acid | p-Coumaric acid | Data NA | Data NA | Data NA | Data NA | Data NA |

| 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | Data NA | Data NA | Data NA | Data NA | Data NA |

| CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone | Data NA | Data NA | Data NA | Data NA | Data NA |

| CHI | Naringenin chalcone | (2S)-Naringenin | Data NA | Data NA | Data NA | Data NA | Data NA |

| F3H | (2S)-Naringenin | (2R,3R)-Dihydrokaempferol | Data NA | Data NA | Data NA | Data NA | Data NA |

| F3'H | (2R,3R)-Dihydrokaempferol | (2R,3R)-Taxifolin | Data NA | Data NA | Data NA | Data NA | Data NA |

| UGT | (2R,3R)-Taxifolin, UDP-Glucose | This compound | Data NA | Data NA | Data NA | Data NA | Data NA |

Generalized Experimental Protocols for Pathway Elucidation

The following protocols provide a general framework for researchers to investigate the proposed biosynthetic pathway of this compound in a plant species known to produce it.

Identification of Candidate Genes

-

Transcriptome Analysis:

-

Grow the source plant under conditions known to induce flavonoid production.

-

Extract total RNA from tissues where Glucodistylin is abundant (e.g., leaves, flowers).

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome library.

-

Identify candidate genes for PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, and UGTs by sequence homology to known genes from other species using BLAST analysis.

-

Perform differential gene expression analysis to identify genes that are upregulated in tissues with high Glucodistylin content.

-

Caption: Workflow for the identification of candidate genes involved in biosynthesis.

Functional Characterization of Enzymes

-

Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Transform the expression host with the recombinant plasmids.

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., (2R,3R)-taxifolin for a candidate UGT), and any necessary co-factors (e.g., UDP-glucose).

-

Incubate the reaction at an optimal temperature and for a specific time.

-

Stop the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound.

-

Determine enzyme kinetic parameters (K_m, V_max) by varying the substrate concentration.

-

Caption: Experimental workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Outlook

This guide presents a scientifically grounded, albeit putative, biosynthetic pathway for this compound. The proposed pathway, rooted in the well-understood principles of flavonoid biosynthesis, provides a clear roadmap for future research. The immediate next steps should involve the identification and functional characterization of the specific enzymes, particularly the terminal UDP-glycosyltransferase, from a Glucodistylin-producing plant species. Elucidating the complete pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also enable the metabolic engineering of microorganisms or plants for the sustainable production of this potentially valuable compound. Such efforts could unlock its full therapeutic potential for the benefit of human health.

(2S,3S)-(-)-Glucodistylin: A Technical Guide on its Aldose Reductase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside that has been isolated from the bark of Quercus acutissima, the sawtooth oak. As a member of the flavonoid family, it has been investigated for its potential therapeutic properties. This technical guide provides a focused overview of the currently documented biological activity of this compound, with a specific emphasis on its role as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.

Core Biological Activity: Aldose Reductase Inhibition

The primary and most well-documented biological activity of this compound is its potent and uncompetitive inhibition of human recombinant aldose reductase.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3] Under hyperglycemic conditions, the increased flux through this pathway and the subsequent accumulation of intracellular sorbitol are strongly associated with the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] By inhibiting aldose reductase, this compound demonstrates potential for mitigating these long-term complications of diabetes.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against human recombinant aldose reductase and its effect on sorbitol accumulation have been quantified as follows:

| Biological Activity | Parameter | Value | Concentration | Reference |

| Aldose Reductase Inhibition | IC50 | 7.2 µM | N/A | [1][2] |

| Sorbitol Accumulation Inhibition | % Inhibition | 48.84% | 50 µM | [1][2] |

Signaling Pathway Context

The therapeutic potential of this compound as an aldose reductase inhibitor is best understood in the context of the polyol pathway of glucose metabolism.

Experimental Protocols

While the full, detailed experimental protocols from the original study are not publicly available, the methodologies can be inferred from standard biochemical assays for aldose reductase inhibition and sorbitol accumulation.

Human Recombinant Aldose Reductase (hrAR) Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of aldose reductase. The activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces a substrate.

Probable Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.067 M phosphate (B84403) buffer (pH 6.2).

-

Cofactor Solution: NADPH prepared in the assay buffer.

-

Substrate Solution: DL-glyceraldehyde prepared in the assay buffer.

-

Enzyme Solution: Human recombinant aldose reductase diluted in the assay buffer.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

Reactions are set up in a 96-well microplate.

-

Each well contains the phosphate buffer, NADPH solution, and varying concentrations of this compound or a vehicle control.

-

The mixture is pre-incubated before initiating the reaction by adding the enzyme solution.

-

The reaction is started by the addition of the DL-glyceraldehyde substrate.

-

The decrease in absorbance at 340 nm is monitored over time using a microplate reader.

-

-

Data Analysis:

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is determined for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

-

Cellular Sorbitol Accumulation Assay

This cell-based assay measures the ability of a compound to prevent the accumulation of intracellular sorbitol in response to a high glucose load.

Probable Methodology:

-

Cell Culture: A suitable cell line, such as human umbilical vein endothelial cells (HUVECs) or retinal cells, is cultured to near confluency in appropriate growth media.

-

Experimental Treatment:

-

The cells are incubated in a high-glucose medium to induce sorbitol production via the polyol pathway.

-

Concurrently, cells are treated with various concentrations of this compound or a vehicle control.

-

-

Cell Lysis and Sample Preparation:

-

After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The cells are then lysed to release their intracellular contents.

-

The cell lysate is centrifuged to remove cellular debris.

-

-

Sorbitol Quantification:

-

The concentration of sorbitol in the supernatant is determined using a commercially available sorbitol assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent product.

-

The absorbance or fluorescence is measured with a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sorbitol.

-

The sorbitol concentration in each sample is calculated from the standard curve and normalized to the total protein content of the lysate.

-

The percentage inhibition of sorbitol accumulation is calculated for each concentration of the test compound relative to the high-glucose control.

-

Conclusion and Future Directions

The available scientific literature strongly indicates that this compound is a potent, uncompetitive inhibitor of human recombinant aldose reductase. This singular, well-characterized biological activity positions it as a compound of interest for the development of therapeutics aimed at preventing or treating the chronic complications of diabetes mellitus.

Further research is warranted to explore other potential biological activities of this compound, such as its antioxidant and anti-inflammatory properties, which are common among flavonoids. In vivo studies are also necessary to validate its efficacy and safety as a potential therapeutic agent. A comprehensive investigation into its pharmacokinetic and pharmacodynamic profiles will be crucial for its translation from a promising lead compound to a clinical candidate.

References

- 1. Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(2S,3S)-(-)-Glucodistylin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside first identified in the bark of the sawtooth oak, Quercus acutissima. This document provides a comprehensive overview of the discovery, isolation, and known biological activity of this compound. It details plausible experimental protocols for its extraction and purification and presents its inhibitory effects on the aldose reductase enzyme within the polyol pathway, a key target in diabetic complications research. Quantitative data is summarized, and the relevant biological pathway is visualized to support further research and development efforts.

Discovery and Source

This compound was first reported as a novel natural product isolated from an aqueous acetone (B3395972) extract of the bark of Quercus acutissima by Lee et al. in 2011. In their study, this flavanol glycoside was identified along with other known polyphenolic compounds, including gallate, (+)-catechin, and (+)-gallocatechin.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₂ | PubChem |

| Molecular Weight | 466.4 g/mol | PubChem |

| Appearance | Solid | PubChem |

| Melting Point | 169 - 171 °C | PubChem |

Biological Activity and Quantitative Data

This compound has demonstrated significant inhibitory activity against recombinant human aldose reductase, a key enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. The known quantitative biological data for Glucodistylin is presented below.

| Parameter | Value | Conditions | Source |

| IC₅₀ (Aldose Reductase Inhibition) | 7.2 μM | Recombinant human aldose reductase | |

| Sorbitol Accumulation Inhibition | 48.84% | at 50 μM |

Experimental Protocols

While the specific, detailed experimental protocol from the original discovery paper by Lee et al. (2011) is not publicly available, a generalized procedure for the isolation of flavonoids from Quercus bark can be constructed based on established methodologies.

Extraction of this compound from Quercus acutissima Bark

This protocol outlines a plausible method for the extraction and purification of Glucodistylin.

Methodology:

-

Preparation of Plant Material: The bark of Quercus acutissima is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is macerated with an aqueous acetone solution (e.g., 70% acetone) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone, yielding a crude aqueous extract.

-

Solvent Partitioning: The crude aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Flavonoid glycosides like Glucodistylin are expected to partition into the more polar ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fractions (as determined by preliminary assays for aldose reductase inhibition) are subjected to column chromatography over a silica gel stationary phase. A gradient elution system, for example, with a mixture of chloroform and methanol (B129727) of increasing polarity, is used to separate the components.

-

Further Purification: Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography, which separates molecules based on size and polarity.

-

Final Purification: Final purification to yield this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

Structure Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be conducted to determine the chemical structure:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure of the molecule, including the stereochemistry.

-

Note: The specific NMR and MS data for this compound are not available in the public domain from the conducted searches.

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. This pathway is a minor route for glucose metabolism that becomes significant under hyperglycemic conditions, such as in diabetes.

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, a reaction that reduces NAD⁺ to NADH.

The accumulation of sorbitol leads to osmotic stress within cells that do not depend on insulin (B600854) for glucose uptake, such as those in the lens, retina, nerves, and kidneys.[1] This osmotic stress is a contributing factor to the development of diabetic complications like cataracts, retinopathy, neuropathy, and nephropathy.[1]

By inhibiting aldose reductase, this compound prevents the conversion of excess glucose to sorbitol, thereby mitigating the downstream detrimental effects of the polyol pathway.

References

(2S,3S)-(-)-Glucodistylin: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2S,3S)-(-)-Glucodistylin, a naturally occurring flavanol glycoside. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for its precise determination. Additionally, this guide explores the compound's interaction with the polyol pathway, a key signaling cascade in diabetic complications, and presents a visual representation of this interaction.

Core Focus: Solubility of this compound

This compound is a flavonoid glycoside, and its solubility is largely dictated by the presence of the glucose moiety, which significantly influences its polarity.

Qualitative Solubility Data

General Solubility Profile:

-

Soluble in:

-

Dimethyl Sulfoxide (DMSO)

-

Pyridine

-

Methanol

-

Ethanol

-

-

Likely Soluble in:

-

Water (typical for flavonoid glycosides)[1]

-

Aqueous-organic solvent mixtures (e.g., aqueous acetone)

-

-

Likely Insoluble in:

-

Non-polar organic solvents (e.g., hexane, chloroform)[1]

-

This profile suggests that this compound is a polar molecule, a characteristic conferred by its multiple hydroxyl groups and the attached glucose unit.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[2][3] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the respective solvent, expressed in units such as mg/mL or mol/L.

-

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of aldose reductase.[4][5] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.[5][6][7] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[5][7] By inhibiting aldose reductase, this compound can potentially mitigate the downstream detrimental effects of this pathway.

Polyol Pathway and Inhibition by this compound

The following diagram illustrates the polyol pathway and the point of inhibition by this compound.

Caption: Polyol pathway and the inhibitory action of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. Synthesis of flavonoids and their effects on aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vitro Stability of (2S,3S)-(-)-Glucodistylin: A Technical Guide for Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(2S,3S)-(-)-Glucodistylin is a flavonoid glycoside with potential therapeutic applications. A critical step in the early-stage development of any new chemical entity is the comprehensive characterization of its stability in vitro. This technical guide provides a framework for assessing the stability of this compound across a range of physiologically relevant conditions. In the absence of specific published stability data for this compound, this document outlines standardized experimental protocols for evaluating its stability in aqueous solutions of varying pH, in plasma, and in the presence of liver metabolic enzymes. The methodologies described herein are based on established best practices for the in vitro assessment of small molecules and flavonoids in drug discovery. This guide also includes templates for data presentation and visualizations of experimental workflows and a hypothetical signaling pathway to aid researchers in the design and execution of their stability studies.

Introduction

The in vitro stability of a drug candidate is a crucial determinant of its potential for successful development. Poor stability can lead to rapid degradation, resulting in low bioavailability, short half-life, and the formation of potentially toxic metabolites. Therefore, a thorough understanding of a compound's stability profile is essential for predicting its in vivo behavior and for making informed decisions in lead optimization.

This compound, a member of the flavonoid family, is a glycoside that may be susceptible to enzymatic and non-enzymatic degradation. This guide outlines a series of recommended in vitro stability assays to characterize its degradation profile. These include:

-

pH Stability Assay: To determine the intrinsic chemical stability of the molecule under acidic, neutral, and basic conditions, mimicking various physiological environments.

-

Plasma Stability Assay: To assess the impact of plasma enzymes, such as esterases and amidases, on the degradation of the compound.

-

Liver Microsomal Stability Assay: To evaluate the susceptibility of the compound to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).

-

Hepatocyte Stability Assay: To provide a more comprehensive metabolic profile by including both Phase I and Phase II metabolic pathways in a whole-cell system.

The data generated from these assays will provide valuable insights into the potential liabilities of this compound and guide further development efforts.

Experimental Protocols

pH Stability Assay

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a pH range relevant to physiological conditions (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).

-

Compound Incubation: A stock solution of this compound (e.g., in DMSO) is diluted into each buffer to a final concentration (e.g., 1-10 µM).

-

Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Aliquots are taken at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate any proteins and halt degradation.

-

Analysis: The concentration of the remaining this compound in each sample is quantified using a validated analytical method, such as LC-MS/MS.[1][2][3]

Workflow Diagram:

Plasma Stability Assay

Objective: To determine the stability of this compound in the presence of plasma enzymes.

Methodology:

-

Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.

-

Compound Incubation: A stock solution of this compound is added to the plasma to a final concentration (e.g., 1 µM).[4][5][6][7]

-

Time Points: The mixture is incubated at 37°C, and samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5][7]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate plasma proteins.[4][5][6]

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5][6][7]

Workflow Diagram:

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

-

Reagent Preparation: Prepare liver microsomes (e.g., human, rat, mouse) and an NADPH-regenerating system.[8][9]

-

Incubation Mixture: A reaction mixture is prepared containing buffer (e.g., potassium phosphate, pH 7.4), liver microsomes, and the test compound.[9]

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system and incubating at 37°C. A control incubation without NADPH should be included to assess non-CYP-mediated degradation.[8][9][10]

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[10]

-

Reaction Termination: The reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[8][11]

-

Sample Processing: Samples are centrifuged to pellet the microsomes.

-

Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[11]

Workflow Diagram:

References

- 1. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Plasma Stability Assay | Domainex [domainex.co.uk]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

Methodological & Application

Application Notes and Protocols for the Isolation of (2S,3S)-(-)-Glucodistylin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of the bioactive flavanol glycoside, (2S,3S)-(-)-Glucodistylin, from plant material. The primary source identified for this compound is the bark of Quercus species, particularly Quercus acutissima.[1][2] The following procedures outline a comprehensive workflow from sample collection and preparation to extraction, purification, and final analysis.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of Glucodistylin.

Protocol:

-

Collection: Collect fresh bark from mature Quercus acutissima trees. The optimal collection time is typically during the spring or early summer when metabolic activity is high.

-

Cleaning and Drying: Thoroughly clean the collected bark to remove any dirt, debris, and epiphytes. Air-dry the bark in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

-

Grinding: Once completely dry, grind the bark into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to ensure efficient solvent penetration during extraction.

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.

Extraction of Crude Glucodistylin

An initial solvent extraction is performed to isolate a crude extract containing Glucodistylin and other phytochemicals. Based on literature, an aqueous acetone (B3395972) or ethanol-based extraction is effective.[1][2]

Protocol:

-

Maceration: Macerate 1 kg of the dried, powdered Quercus acutissima bark in 5 liters of 80% aqueous acetone (or 95% ethanol) in a large glass container.

-

Extraction: Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant material (marc).

-

Re-extraction: Repeat the extraction process on the marc two more times with fresh solvent to ensure maximum recovery of the target compound.

-

Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify Glucodistylin from the crude extract. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Column Chromatography (Initial Fractionation)

Protocol:

-

Stationary Phase Preparation: Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent and gradually introduce a more polar solvent. A typical gradient could be:

-

n-hexane

-

n-hexane: Ethyl acetate (B1210297) (gradient from 9:1 to 1:1 v/v)

-

Ethyl acetate

-

Ethyl acetate: Methanol (gradient from 9:1 to 1:1 v/v)

-

-

Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., Ethyl acetate: Methanol: Water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm and 366 nm).

-

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of Glucodistylin. Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Protocol:

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of solvent A (Water with 0.1% formic acid) and solvent B (Acetonitrile). A typical gradient profile is:

-

0-5 min: 10% B

-

5-35 min: 10-40% B (linear gradient)

-

35-40 min: 40% B (isocratic)

-

40-45 min: 40-10% B (linear gradient)

-

45-50 min: 10% B (isocratic)

-

-

Flow Rate: 10 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 1-5 mL, depending on the concentration of the sample.

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of >95% is generally considered acceptable.

-

Lyophilization: Lyophilize the purified fraction to obtain this compound as a solid powder.

Data Presentation

The following table summarizes the expected quantitative data at various stages of the isolation process. The values are estimates and may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.

| Parameter | Value | Reference/Note |

| Plant Material | ||

| Starting Amount of Dry Bark | 1000 g | |

| Extraction | ||

| Extraction Solvent | 80% Aqueous Acetone or 95% Ethanol | [1][2] |

| Extraction Yield (Crude Extract) | 100 - 150 g (10-15%) | Estimated |

| Column Chromatography | ||

| Stationary Phase | Silica Gel (60-120 mesh) | |

| Elution Solvents | n-hexane, Ethyl acetate, Methanol | |

| Yield of Semi-Purified Fraction | 5 - 10 g | Estimated |

| Purity of Semi-Purified Fraction | 40 - 60% | Estimated |

| Preparative HPLC | ||

| Column Type | C18 Reversed-Phase | [3][4][5] |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | [3][5] |

| Final Yield of this compound | 100 - 300 mg (0.01-0.03% of dry bark) | Estimated |

| Final Purity | > 95% | [3][6] |

| Physicochemical Properties | ||

| Molecular Formula | C₂₁H₂₂O₁₂ | |

| Molecular Weight | 466.39 g/mol | |

| Melting Point | 169-171 °C | |

| Solubility | Soluble in DMSO, Methanol, Ethanol |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of purification for Glucodistylin.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

Application Notes and Protocols for the Laboratory Synthesis of (2S,3S)-(-)-Glucodistylin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-(-)-Glucodistylin is a naturally occurring dihydroflavonol glycoside with potential pharmacological activities. Its limited availability from natural sources necessitates the development of a reliable synthetic route to enable further biological evaluation and drug development efforts. This document outlines a proposed stereoselective synthesis of this compound. The synthetic strategy is divided into two key stages: the enantioselective synthesis of the (2S,3S)-taxifolin aglycone and the subsequent stereoselective glycosylation with a protected glucose donor. The protocols provided are based on established methodologies for the synthesis of structurally related flavonoids and their glycosides, offering a practical guide for the laboratory preparation of this target molecule.

Introduction

This compound is the 3-O-β-D-glucopyranoside of (2S,3S)-taxifolin (also known as (-)-dihydroquercetin). The core structure is a dihydroflavonol, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. The stereochemistry at both C2 and C3 is crucial for its biological activity. The synthesis of flavonoid glycosides presents two major challenges: the stereocontrolled construction of the flavonoid core and the regio- and stereoselective installation of the sugar moiety. This protocol provides a plausible pathway to address these challenges and achieve the synthesis of this compound.

Proposed Synthetic Pathway

The proposed total synthesis of this compound is depicted in the workflow below. The synthesis commences with the preparation of a suitably protected 2'-hydroxychalcone (B22705). Asymmetric dihydroxylation of this chalcone (B49325) will establish the desired (2S,3S) stereochemistry in the resulting diol. Subsequent intramolecular cyclization via a Mitsunobu reaction will afford the protected (2S,3S)-taxifolin core. The crucial glycosylation step will be performed using a protected glucosyl donor, followed by global deprotection to yield the final product.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (2S,3S)-Taxifolin Aglycone

Protocol 1: Synthesis of Protected 2'-Hydroxychalcone

This protocol is based on the Claisen-Schmidt condensation reaction.

-

Materials:

-

Protected 2'-hydroxyacetophenone (e.g., 2'-hydroxy-4',6'-bis(benzyloxy)acetophenone)

-

Protected 3,4-dihydroxybenzaldehyde (e.g., 3,4-bis(benzyloxy)benzaldehyde)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) (EtOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve the protected 2'-hydroxyacetophenone (1.0 eq) and protected 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of KOH (3.0 eq) in ethanol dropwise to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous NH₄Cl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica (B1680970) gel, hexane/ethyl acetate (B1210297) gradient) to afford the protected 2'-hydroxychalcone.

-

Protocol 2: Asymmetric Dihydroxylation of the Chalcone

This protocol utilizes the Sharpless asymmetric dihydroxylation to install the (2S,3S) stereocenters.[1]

-

Materials:

-

Protected 2'-hydroxychalcone

-

AD-mix-β (for (2R,3R) diol, use AD-mix-α for (2S,3S) diol if the opposite enantiomer is desired from the same chalcone geometry) or individually prepared reagents: K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and (DHQD)₂PHAL (for β-face attack).

-

tert-Butanol (t-BuOH)

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Prepare a solution of AD-mix-β (1.4 g per 1 mmol of chalcone) in a 1:1 mixture of t-BuOH and water.

-

Cool the mixture to 0 °C and add methanesulfonamide (1.0 eq).

-

Add the protected 2'-hydroxychalcone (1.0 eq) and stir vigorously at 0 °C for 18-24 hours.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of chalcone) and stir for 1 hour.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude diol by flash chromatography to yield the (2S,3S)-dihydroxydihydrochalcone.

-

Protocol 3: Intramolecular Mitsunobu Cyclization

This protocol achieves the cyclization to the dihydroflavonol core with inversion of configuration at the benzylic alcohol.[1][2][3]

-

Materials:

-

(2S,3S)-Dihydroxydihydrochalcone

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Dissolve the (2S,3S)-dihydroxydihydrochalcone (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add DIAD (1.5 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to separate the protected (2S,3S)-taxifolin from triphenylphosphine oxide and other byproducts.

-

Stage 2: Glycosylation and Deprotection

Protocol 4: Stereoselective Glycosylation

This protocol employs a trichloroacetimidate (B1259523) donor for the β-selective glycosylation.

-

Materials:

-

Protected (2S,3S)-taxifolin (with free 3-OH group)

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

To a solution of protected (2S,3S)-taxifolin (1.0 eq) and the glucosyl trichloroacetimidate donor (1.2 eq) in anhydrous DCM, add activated molecular sieves.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Cool the reaction to -40 °C.

-

Add BF₃·OEt₂ (0.2 eq) or TMSOTf (0.1 eq) dropwise.

-

Stir the reaction at -40 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction with triethylamine.

-

Filter through a pad of Celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield protected (2S,3S)-Glucodistylin.

-

Protocol 5: Global Deprotection

This protocol removes all protecting groups (e.g., benzyl (B1604629) and acetyl groups) to yield the final product.

-

Materials:

-

Protected (2S,3S)-Glucodistylin

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) / Ethyl acetate (EtOAc)

-

Hydrogen (H₂) gas

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

-

Procedure (Two Steps):

-

Deacetylation: Dissolve the protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature until TLC indicates complete removal of the acetyl groups. Neutralize with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.

-

Debenzylation: Dissolve the deacetylated intermediate in a mixture of MeOH and EtOAc. Add Pd/C catalyst. Purge the flask with H₂ gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by preparative HPLC or recrystallization to obtain pure this compound.

-

Data Presentation

The following table summarizes expected yields and stereoselectivity for the key transformations based on literature precedents for similar substrates. Actual results may vary depending on the specific protecting groups and reaction conditions employed.

| Reaction Step | Product | Expected Yield (%) | Expected Stereoselectivity (d.r. or e.e.) | Reference Method |

| Asymmetric Dihydroxylation | (2S,3S)-Dihydroxydihydrochalcone | 70-90% | >95% e.e. | Sharpless Asymmetric Dihydroxylation[1] |

| Intramolecular Cyclization | Protected (2S,3S)-Taxifolin | 60-80% | >98% (inversion) | Mitsunobu Reaction[1][2][3] |

| Glycosylation | Protected (2S,3S)-Glucodistylin | 50-75% | >10:1 (β:α) | Trichloroacetimidate Method |

| Global Deprotection | This compound | 80-95% | N/A | Hydrogenolysis & Zemplén deacetylation |

Mandatory Visualization

Figure 2. Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for (2S,3S)-(-)-Glucodistylin in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin, a stereoisomer of Glucodistylin, is a flavonoid glycoside. It belongs to the flavanonol subclass of flavonoids and is the 3-O-glucoside of taxifolin (B1681242) (also known as dihydroquercetin). Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities. The aglycone of Glucodistylin, taxifolin, has been shown to possess various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Taxifolin is known to induce cell cycle arrest and apoptosis in cancer cells and may act as a topoisomerase inhibitor. While specific data on this compound is limited in publicly available literature, these application notes provide a framework for its investigation in cell-based assays based on the known activities of its aglycone and general protocols for flavonoid glycosides.

Data Presentation

Currently, there is a lack of specific quantitative data such as IC50 values for this compound in various cell lines. The following table provides a template for how such data, once generated, should be structured for clear comparison. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Template for Cytotoxicity Data of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Method |

| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | e.g., 48 | e.g., MTT Assay |

| e.g., HCT116 | Colon Carcinoma | Data to be determined | e.g., 72 | e.g., SRB Assay |

| e.g., A549 | Lung Carcinoma | Data to be determined | e.g., 48 | e.g., CellTiter-Glo® |

| e.g., PC-3 | Prostate Cancer | Data to be determined | e.g., 72 | e.g., MTT Assay |

| e.g., HepG2 | Hepatocellular Carcinoma | Data to be determined | e.g., 48 | e.g., SRB Assay |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound in cell-based assays.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-